Ursodeoxycholate sodium

Descripción

Molecular Structure and Stereochemical Configuration

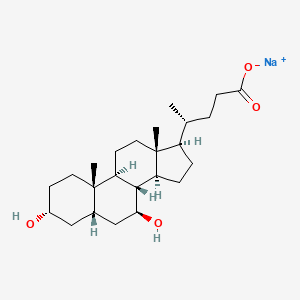

This compound (C₂₄H₃₉NaO₄) is the sodium salt of ursodeoxycholic acid, characterized by a steroidal backbone with hydroxyl groups at positions 3α and 7β. The molecule features a 5β-cholan-24-oate structure, where the carboxyl group at position 24 is ionically bound to a sodium cation. The stereochemical configuration is critical to its biological activity, with the 3α-hydroxy and 7β-hydroxy groups dictating its hydrophilic-lipophilic balance. The rigid tetracyclic core and hydroxyl orientations enable unique micellar aggregation behavior in aqueous solutions.

The molecular weight of this compound is approximately 414.55–414.56 g/mol, as calculated from its empirical formula. Its three-dimensional conformation adopts a bent orientation due to the cis-axial alignment of the A and B rings, which influences its solubility and interaction with biological membranes.

Systematic Nomenclature and Regulatory Identifiers

This compound is recognized by multiple nomenclature systems and regulatory identifiers:

The compound’s IUPAC name reflects its stereochemical specificity, emphasizing the 4R and 1R configurations in the pentanoate side chain and steroidal nucleus, respectively. Regulatory databases further classify it under identifiers such as UNII-YKU915YJNV and MDL Number MFCD00065453.

Crystalline Morphology and Solid-State Characterization

Limited data are available on the crystalline morphology of this compound. However, its solid-state behavior can be inferred from structural analogs. Bile acid salts typically form monoclinic or triclinic crystals due to hydrogen bonding between hydroxyl groups and ionic interactions involving the sodium cation. X-ray diffraction studies of similar compounds suggest layered molecular packing, but specific crystallographic parameters for this compound remain underexplored in the literature.

Solubility Profile in Polar vs. Nonpolar Solvents

This compound exhibits distinct solubility characteristics across solvents:

| Solvent | Solubility | Conditions |

|---|---|---|

| Water | 90 mg/mL | 25°C, pH-dependent |

| Dimethyl Sulfoxide | 90 mg/mL | 25°C |

| Ethanol | Moderately soluble | Room temperature |

| Nonpolar solvents | Insoluble | Hexane, chloroform |

In aqueous media, solubility is pH-dependent due to the ionization of the carboxylate group. At physiological pH, the compound forms micelles with a critical micelle concentration (CMC) of 6–10 mM, as determined by fluorescence probe techniques. Micellar aggregation is temperature-sensitive, with larger aggregates forming at higher temperatures (e.g., 318.2 K).

Thermal Stability and Phase Transition Behavior

Thermogravimetric analysis data are sparse, but micellization studies provide indirect insights into its thermal behavior. The CMC decreases with rising temperature, indicating enhanced hydrophobic interactions and micelle stability at elevated temperatures. For instance, at 318.2 K, the aggregation number of sodium ursodeoxycholate micelles increases to ~10.5, compared to 2.5 at 308.2 K. Phase transitions in the solid state (e.g., melting points) are not well-documented, though the compound remains stable under standard storage conditions (2–8°C, dry).

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFRNBJHDMUMBL-FUXQPCDDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2898-95-5, 103767-93-7 | |

| Record name | Ursodeoxycholic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursodeoxycholate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103767937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2898-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URSODEOXYCHOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU915YJNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized from 7-ketolithocholic acid through stereoselective electroreduction. This process involves the use of dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as stereoselectivity additives. The electroreduction is carried out in methanol containing potassium bromide with a continuous current of 20 mA, achieving a high conversion rate and yield .

Industrial Production Methods: The industrial production of ursodeoxycholic acid typically follows the synthesis process outlined by Kanazawa, which involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol. Other methods include catalytic hydrogenation using Raney nickel as a catalyst in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure .

Análisis De Reacciones Químicas

Types of Reactions: Ursodeoxycholate sodium undergoes various chemical reactions, including:

Reduction: The conversion of 7-ketolithocholic acid to ursodeoxycholic acid through electroreduction.

Hydrogenation: Catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel.

Common Reagents and Conditions:

Electroreduction: Dimethyl sulfoxide, dimethylformamide, N-methyl-2-pyrrolidone, methanol, potassium bromide, continuous current.

Hydrogenation: Raney nickel, beta-branched alcohols, base, hydrogen gas at 0.5 MPa and 80°C.

Major Products:

Ursodeoxycholic acid: The primary product formed from the reduction and hydrogenation reactions.

Aplicaciones Científicas De Investigación

Pharmacological Properties

- Mechanism of Action : Ursodeoxycholate sodium functions by altering the composition of bile, decreasing cholesterol saturation, and enhancing bile acid flow. It protects hepatocytes from bile acid-induced damage by mitigating oxidative stress and inflammation .

- Indications : The primary indications for this compound include:

Liver Disease Management

This compound is extensively utilized in the management of liver diseases, particularly:

- Primary Biliary Cholangitis : Studies have shown that this compound improves liver function and reduces cholestasis in patients with this condition .

- Hepatoprotection : In vitro studies demonstrate that this compound significantly reduces hepatotoxicity caused by other bile salts. For instance, when administered alongside glycochenodeoxycholate, it increased cell survival rates from 72% to 87% .

Gallstone Treatment

This compound is effective in:

- Dissolving Gallstones : It alters the bile composition to dissolve cholesterol gallstones, particularly in patients who are not candidates for surgical intervention .

- Preventing Gallstone Formation : Its use during rapid weight loss helps prevent the formation of new gallstones by maintaining a favorable bile acid profile .

Emerging Research and Future Directions

Recent studies have explored the potential of this compound beyond traditional applications:

- COVID-19 : Research indicates that this compound may reduce susceptibility to SARS-CoV-2 infections by modulating angiotensin-converting enzyme 2 expression. A cohort study revealed a significant association between UDCA intake and decreased COVID-19 severity .

- Other Conditions : Investigations into its effects on respiratory inflammation, cystic fibrosis, and even neurodegenerative diseases like Parkinson's have shown promising results. Its anti-inflammatory and cytoprotective properties could be beneficial in these contexts .

Case Studies

Mecanismo De Acción

Ursodeoxycholate sodium exerts its effects through several mechanisms:

Stimulation of Hepatobiliary Secretion: Involves Ca2± and protein kinase C-alpha-dependent mechanisms, activation of p38 MAPK and extracellular signal-regulated kinases, and insertion of transporter molecules into the canalicular membrane of hepatocytes.

Inhibition of Apoptosis: Protects hepatocytes against bile acid-induced apoptosis by inhibiting mitochondrial membrane permeability transition.

Comparación Con Compuestos Similares

Solubility and Precipitation Behavior

UDCA exhibits distinct solubility and precipitation properties compared to its primary bile acid analogs, such as chenodeoxycholic acid (CDCA):

UDCA’s lower water solubility and higher precipitation pH limit its absorption in the duodenum-jejunum but reduce colonic secretion risks compared to CDCA, which remains soluble at pH >6.9 and can induce secretory diarrhea .

Cholesterol Gallstone Dissolution Kinetics

While CDCA dissolves cholesterol gallstones faster due to higher micellar solubility, UDCA stabilizes anhydrous cholesterol in a metastable state, delaying crystallization:

| Parameter | UDCA | CDCA | Reference |

|---|---|---|---|

| Cholesterol dissolution rate | Slow (detachment rate-limited) | Fast (diffusion-controlled) | |

| Solubility of anhydrous cholesterol | 0.8–1.2 mM | 1.5–2.5 mM |

Despite slower kinetics, UDCA’s clinical efficacy matches CDCA, suggesting non-micellar mechanisms (e.g., anti-inflammatory or membrane-stabilizing effects) contribute to gallstone dissolution .

Membrane Interactions and Hepatoprotection

UDCA stabilizes cellular membranes against CDCA-induced damage:

- CDCA : Solubilizes membrane lipids, increasing polarity and permeability .

- UDCA : Binds to the apolar domain of membranes, preventing lipid extraction and water influx. Preincubation with UDCA conjugates (e.g., glycoursodeoxycholate) protects hepatocyte membranes from CDCA toxicity .

Metabolic and Therapeutic Effects

Glucose and Lipid Regulation

UDCA activates TGR5, a G protein-coupled bile acid receptor, enhancing glucagon-like peptide-1 (GLP-1) secretion, improving insulin sensitivity, and reducing LDL and total cholesterol . CDCA lacks significant TGR5-mediated metabolic benefits.

Anti-Inflammatory and Antiviral Activity

Both UDCA and CDCA have been repurposed as SARS-CoV-2 E protein inhibitors via molecular docking. However, UDCA’s lower hydrophobicity may reduce cellular toxicity compared to CDCA .

Actividad Biológica

Ursodeoxycholate sodium (UDC), a hydrophilic bile acid, is primarily recognized for its therapeutic applications in liver diseases, particularly cholestatic conditions. This article delves into its biological activities, mechanisms of action, clinical implications, and recent research findings.

Overview of this compound

This compound is a conjugated form of ursodeoxycholic acid (UDCA), which is derived from bear bile and has been used in traditional medicine for centuries. It is now widely used in modern medicine for treating various liver disorders, including primary biliary cholangitis and gallstone dissolution.

UDC exerts its biological effects through several mechanisms:

- Hepatoprotection : UDC protects hepatocytes from damage caused by toxic bile acids, primarily through the inhibition of mitochondrial membrane permeability transition (MMPT), which is a critical factor in hepatocyte necrosis .

- Choleretic Effects : It enhances bile flow and alters bile acid composition by displacing more toxic bile acids, thereby reducing cholestasis .

- Antioxidant Properties : UDC has been shown to reduce oxidative stress markers in patients with primary biliary cirrhosis, improving overall liver function .

- Cell Proliferation Stimulation : Studies indicate that UDC can stimulate the replicative activity of hepatocytes, enhancing liver regeneration under certain conditions .

Clinical Applications

UDC is primarily indicated for:

- Primary Biliary Cholangitis (PBC) : It improves liver function tests and reduces symptoms associated with PBC.

- Gallstone Dissolution : UDC is effective in dissolving cholesterol gallstones in patients who are not candidates for surgery.

- Prevention of Gallstone Formation : It helps prevent gallstones in patients undergoing rapid weight loss.

Research Findings

Recent studies have further elucidated UDC's biological activities:

- Oxidative Stress Modulation : A study demonstrated that long-term UDC treatment significantly improved serum levels of oxidative stress markers in PBC patients, indicating its role in mitigating oxidative damage .

- Chemopreventive Potential : Research suggests that UDC may have chemopreventive effects against colon cancer by inducing differentiation and senescence in cancer cells, as well as modulating histone acetylation .

- Neuroprotective Effects : UDC has been shown to cross the blood-brain barrier and may protect neuronal cells from degeneration, suggesting potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Clinical Implications |

|---|---|---|

| Hepatoprotection | Inhibition of MMPT | Treatment of cholestatic liver disease |

| Choleretic effects | Displacement of toxic bile acids | Gallstone dissolution |

| Antioxidant properties | Reduction of oxidative stress markers | Improvement in liver function |

| Stimulation of cell proliferation | Enhancement of hepatocyte replicative activity | Liver regeneration |

| Chemopreventive potential | Induction of differentiation and senescence | Potential use in cancer therapy |

Case Studies

-

Case Study on Primary Biliary Cholangitis :

A clinical trial involving patients with PBC showed significant improvements in liver enzyme levels after 12 months of UDC treatment. ALT levels decreased from 85 to 45 U/L and alkaline phosphatase levels from 300 to 150 U/L, demonstrating its efficacy in managing this condition . -

Case Study on Colon Cancer :

In vitro studies revealed that UDC treatment led to morphological changes indicative of differentiation in colon carcinoma cells. Apoptosis was induced at low levels, suggesting a potential role for UDC as a chemopreventive agent .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which ursodeoxycholate sodium modulates cholestatic liver disease progression in experimental models?

- Methodological Answer : Researchers should focus on its dual role in immune modulation and bile acid homeostasis. Experimental designs should include:

- Immune profiling : Measure cytokine/chemokine levels (e.g., TNF-α, IL-6) in primary biliary cirrhosis (PBC) models to assess innate/adaptive immune modulation .

- Bile flow dynamics : Use isolated perfused rat liver (IPRL) models to quantify hypercholeresis induced by unconjugated ursodeoxycholate via chole-hepatic shunting .

- Receptor activation assays : Validate interactions with FXR and TGR5 using luciferase reporter systems in hepatocyte cell lines (e.g., HepG2) .

Q. How should researchers design in vitro studies to assess this compound's effects on bile acid transport?

- Methodological Answer :

- Cell models : Use polarized epithelial cells (e.g., Caco-2 or MDCK-II) to mimic intestinal/hepatic transport .

- Radiolabeled tracers : Employ H-labeled ursodeoxycholate to quantify apical vs. basolateral transport efficiency.

- Inhibitor controls : Include sodium taurocholate co-transporting polypeptide (NTCP) inhibitors (e.g., sodium glycodeoxycholate) to isolate specific transport mechanisms .

Q. What formulation considerations are critical for optimizing this compound bioavailability in preclinical studies?

- Methodological Answer :

- Enteric coating : Test disintegration pH (target: >5.5) to prevent gastric degradation using USP dissolution apparatus .

- Solubility enhancement : Compare dissolution rates in simulated intestinal fluid (FaSSIF) vs. aqueous buffers to assess micelle formation .

- Stability protocols : Monitor degradation at -80°C (for DMSO solutions) and -20°C (lyophilized powder) over 2-3 years .

Advanced Research Questions

Q. How does this compound induce differentiation and senescence in colon cancer cells, and what methodological approaches confirm these effects?

- Methodological Answer :

- Differentiation markers : Quantify cytokeratin 8/18/19 and E-cadherin via immunofluorescence or Western blot in HT-29 or HCT116 cells .

- Senescence assays : Use β-galactosidase staining and telomerase activity kits (e.g., TRAP assay) to distinguish senescence from apoptosis .

- Epigenetic analysis : Perform chromatin immunoprecipitation (ChIP) to compare histone H3/H4 acetylation levels with sodium butyrate-treated controls .

Q. What computational strategies are used to investigate this compound's interaction with viral proteins like SARS-CoV-2 E protein?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinity to SARS-CoV-2 E protein’s palmitoylation domains .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in a lipid bilayer .

- Validation : Cross-reference computational results with in vitro ACE2-binding inhibition assays using pseudovirus neutralization .

Q. How to resolve contradictions in ursodeoxycholate's reported pro- vs anti-apoptotic effects across different cancer models?

- Methodological Answer :

- Context-dependent assays : Compare apoptosis (via Annexin V/PI staining) in colon (HCT116) vs. hepatic (Hep3B) cancer cells under hypoxic vs. normoxic conditions .

- Pathway inhibition : Use siRNA knockdown of HDAC6 or p53 to isolate senescence vs. apoptosis pathways .

- Dose-response profiling : Establish threshold concentrations (e.g., 50–200 µM) where pro-differentiation effects dominate over cytotoxicity .

Q. What metabolomic approaches are used to map ursodeoxycholate's impact on enterohepatic circulation?

- Methodological Answer :

- Flux balance analysis (FBA) : Model bile acid cycling using AGORA or Virtual Metabolic Human (VMH) databases .

- LC-MS metabolomics : Quantify conjugated vs. unconjugated bile acids in portal vein serum from rodent models .

- Isotope tracing : Administer C-labeled ursodeoxycholate to track microbial conversion to secondary bile acids (e.g, lithocholate) .

Q. How to validate this compound's modulation of FXR and TGR5 in gene knockout models?

- Methodological Answer :

- Knockout rodents : Use FXR or TGR5 mice to compare bile acid profiles and glucose homeostasis vs. wild-type .

- Transcriptomics : Perform RNA-seq on ileal tissue to identify FXR/TGR5-dependent genes (e.g., SHP, FGF19) .

- In vivo imaging : Utilize F-labeled ursodeoxycholate in PET scans to quantify receptor-specific biodistribution .

Contradiction Analysis & Best Practices

- Data Interpretation : Conflicting results on apoptosis may stem from cell type-specific HDAC6 modulation or differential receptor expression (e.g., FXR in hepatocytes vs. TGR5 in immune cells) .

- Reproducibility : Standardize bile acid concentrations using HPLC-ELSD and validate purity (>98%) via H-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.